molecular formula C18H22N2O5S B15289643 Methyl 3-aminosulfonyl-5-butylamino-4-phenoxybenzoate

Methyl 3-aminosulfonyl-5-butylamino-4-phenoxybenzoate

Cat. No.: B15289643
M. Wt: 378.4 g/mol
InChI Key: KXIDZTLANKUQPQ-UHFFFAOYSA-N
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Description

It is a by-product from the research and development synthesis towards Bumetanide Lactose Adduct Impurity, which is related to Bumetanide, a diuretic.

Preparation Methods

Synthetic Routes and Reaction Conditions

PF 1715 is synthesized through a series of chemical reactions involving the starting materials phenol, formaldehyde, and other reagents. The synthesis involves the formation of hydroxymethyl phenol, which further reacts to form methylene and ether bridges . The specific reaction conditions, such as temperature, pH, and catalysts, are crucial for the successful synthesis of PF 1715.

Industrial Production Methods

The industrial production of PF 1715 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as mixing, heating, and purification to isolate the desired compound. The use of advanced techniques like three-dimensional templating methods can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

PF 1715 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of PF 1715 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of PF 1715 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

PF 1715 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of PF 1715 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

PF 1715 can be compared with other similar compounds, such as:

    Bumetanide: A diuretic with a similar chemical structure.

    Furosemide: Another diuretic with a different chemical structure but similar pharmacological effects.

    Torsemide: A diuretic with a different chemical structure and longer duration of action.

The uniqueness of PF 1715 lies in its specific chemical structure and the resulting properties, which may offer advantages in certain applications compared to other similar compounds .

Properties

Molecular Formula

C18H22N2O5S

Molecular Weight

378.4 g/mol

IUPAC Name

methyl 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoate

InChI

InChI=1S/C18H22N2O5S/c1-3-4-10-20-15-11-13(18(21)24-2)12-16(26(19,22)23)17(15)25-14-8-6-5-7-9-14/h5-9,11-12,20H,3-4,10H2,1-2H3,(H2,19,22,23)

InChI Key

KXIDZTLANKUQPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C(=CC(=C1)C(=O)OC)S(=O)(=O)N)OC2=CC=CC=C2

Origin of Product

United States

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